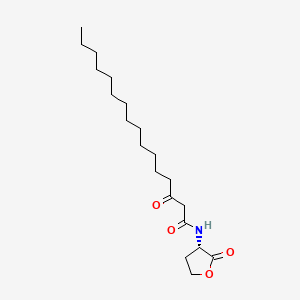

N-3-oxo-hexadecanoyl-L-Homoserine lactone

Description

Properties

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBAMTUXUHIYCQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone (OHHL): Discovery, History, and Core Methodologies

Abstract

N-3-oxo-hexadecanoyl-L-homoserine lactone (OHHL), a long-chain N-acyl-homoserine lactone (AHL), represents a fascinating class of quorum-sensing signal molecules. Initially overlooked in favor of its short-chain counterparts, OHHL has emerged as a key player in bacterial communication and inter-kingdom signaling, particularly in the context of plant-microbe interactions and pathogenesis. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and biological functions of OHHL. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the study of this important molecule.

Introduction: The Dawn of Quorum Sensing and the Rise of a Long-Chain Signal

The concept of bacterial communication, now widely known as quorum sensing, was first elucidated through the study of bioluminescence in the marine bacterium Vibrio fischeri. In the late 1960s and early 1970s, researchers including J. Woodland Hastings and Kenneth Nealson observed that these bacteria would only produce light when they reached a high population density. This phenomenon, which they termed "autoinduction," was found to be mediated by a small, diffusible signaling molecule that accumulated in the environment. This foundational molecule was later identified as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).

For many years, the field of quorum sensing was dominated by the study of such short-chain AHLs. However, as analytical techniques became more sensitive, a greater diversity of AHL structures began to be uncovered. Among these was a class of "unusual" long-chain AHLs, whose larger, more hydrophobic acyl chains hinted at different modes of transport and function. This compound (OHHL), with its 16-carbon acyl chain, stands as a prominent example of these long-chain signals. Its discovery and subsequent characterization have expanded our understanding of the chemical language of bacteria and its impact on their environment.

The Discovery and History of OHHL: A Tale of Two Kingdoms

The history of OHHL is intertwined with both bacteriology and plant biology. While its definitive identification as a bacterial product came later, some of the earliest evidence of its biological activity was observed in the context of plant-microbe interactions.

Early Indications: A Plant's Response to an Unseen Signal

In 2003, a pivotal study by Mathesius and colleagues investigated the effects of various AHLs on the model legume Medicago truncatula. They reported that treatment with long-chain AHLs, including N-3-oxo-dodecanoyl-homoserine lactone (3-oxo-C12-HSL) and N-3-oxo-hexadecanoyl-homoserine lactone (OHHL), led to significant changes in the plant's proteome. These changes affected processes such as flavonoid synthesis, hormone metabolism, and oxidative stress responses. This was one of the first reports to demonstrate that plants could perceive and respond to these bacterial signals, suggesting a sophisticated level of inter-kingdom communication. While the source of the OHHL was synthetic at the time, this study laid the groundwork for understanding its potential role in symbiotic and pathogenic interactions.

Definitive Identification: Unmasking the Producer

The first definitive identification of OHHL from a bacterial source was reported in 2012 by Chang and colleagues. While investigating potential pathogens from diseased Tilapia fish, they isolated a strain designated Pseudomonas sp. W3.1. Using high-resolution liquid chromatography-mass spectrometry (LC-MS), they unequivocally identified the production of OHHL by this bacterium. This was a significant finding, as it was the first time an AHL with a 16-carbon acyl side chain had been reported from a Pseudomonas strain, expanding the known repertoire of signaling molecules in this genus.

Biochemical Profile of OHHL

A comprehensive understanding of OHHL requires a detailed look at its chemical properties.

| Property | Value | Source |

| Chemical Name | 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-hexadecanamide | |

| Synonyms | 3-oxo-C1 |

An In-depth Technical Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) is a long-chain acyl-homoserine lactone (AHL) that functions as a critical signaling molecule in bacterial quorum sensing (QS).[1] This guide provides a comprehensive technical overview of 3-oxo-C16-HSL, detailing its chemical structure, physicochemical properties, biological roles, and the advanced methodologies used for its study. As a key regulator of group behaviors such as biofilm formation and virulence, 3-oxo-C16-HSL represents a significant target for the development of novel anti-virulence and anti-biofilm therapeutics.[1][2] This document serves as a foundational resource for professionals engaged in antimicrobial research and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Language of Bacteria

Gram-negative bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to monitor their population density and collectively regulate gene expression.[3] This process relies on the production, release, and detection of small, diffusible signal molecules called autoinducers.[4] Acyl-homoserine lactones (AHLs) are a prominent class of these autoinducers, orchestrating a variety of collective behaviors, including virulence factor production, biofilm formation, and bioluminescence.[1][3]

The specificity of this communication is determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable-length acyl side chain.[4] 3-oxo-C16-HSL is a notable member of this family, characterized by a 16-carbon acyl chain with an oxidation at the third carbon position.[5] Its extended chain length makes it an unusual and highly specific signal, employed by select bacteria, including strains of Agrobacterium and Pseudomonas, to control critical physiological processes.[5]

A Detailed Profile of 3-oxo-C16-HSL

Chemical Structure and Nomenclature

The chemical identity of 3-oxo-C16-HSL is defined by its unique structure, which dictates its biological activity and specificity.

-

IUPAC Name: (S)-3-oxo-N-(2-oxooxolan-3-yl)hexadecanamide

-

Synonyms: 3-oxo-C16-HSL, N-3-oxo-palmitoyl-L-Homoserine lactone[5]

-

Core Components:

-

L-Homoserine Lactone Ring: A five-membered lactone ring derived from homoserine, providing the hydrophilic core necessary for interaction with its cognate receptor.

-

Acyl Side Chain: A 16-carbon (hexadecanoyl) chain attached via an amide linkage. The length and modifications of this hydrophobic tail are primary determinants of signaling specificity.

-

3-oxo Group: A ketone functional group at the C3 position of the acyl chain, which is a critical feature for receptor binding and activation in many QS systems.

-

Physicochemical Properties

Understanding the physical and chemical properties of 3-oxo-C16-HSL is essential for its handling, extraction, and analysis. The long acyl chain imparts significant hydrophobicity, influencing its solubility and membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₅NO₄ | [1][5] |

| Molecular Weight | 353.5 g/mol | [1][5] |

| Appearance | White solid | [1] |

| Purity | ≥97% (commercially available) | [1][5] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at 20 mg/mL, and in chloroform. | [1][5] |

| Storage | Stable for at least 2 years when stored at -20°C. | [1] |

Biosynthesis and Signaling Mechanism

The synthesis and perception of 3-oxo-C16-HSL are tightly regulated processes central to the quorum-sensing circuit.

-

Biosynthesis: 3-oxo-C16-HSL is synthesized by enzymes belonging to the LuxI family of AHL synthases. These enzymes catalyze the ligation of S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety, with an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.

-

Signaling Cascade: As the bacterial population density increases, 3-oxo-C16-HSL accumulates in the extracellular environment. Upon reaching a threshold concentration, it diffuses back into the bacterial cells. Inside the cell, it binds to its cognate cytoplasmic receptor, a transcriptional regulator of the LuxR family. This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes in the promoter regions of target genes. This interaction activates the transcription of genes responsible for virulence, biofilm formation, and other cooperative behaviors, often including the luxI gene itself, which creates a positive feedback loop.[6]

Biological Function and Significance

3-oxo-C16-HSL is not merely a cellular metabolite; it is a potent signaling molecule that modulates complex biological processes.

-

Regulation of Virulence: In pathogenic bacteria, 3-oxo-C16-HSL can control the expression of a wide array of virulence factors, including toxins, proteases, and swarming motility. This coordinated expression allows bacteria to overwhelm host defenses effectively once a sufficient population (a quorum) has been established.

-

Biofilm Formation: Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to antibiotics and host immune responses. 3-oxo-C16-HSL is a key regulator of biofilm development, controlling the transition from planktonic (free-swimming) to sessile (biofilm-associated) growth.[2][7] Its presence can enhance the production of extracellular polymeric substances (EPS), which form the structural scaffold of the biofilm.[8]

-

Inter-kingdom Signaling: The influence of 3-oxo-C16-HSL extends beyond bacterial communication. It has been shown to modulate host immune responses. For instance, long-chain AHLs can prime plants for enhanced defense against pathogens, a phenomenon known as systemic acquired resistance.[5][9] In mammalian cells, they can have immunomodulatory effects, sometimes suppressing pro-inflammatory responses to aid in chronic infection establishment.[10][11]

Methodologies for Investigation

The study of 3-oxo-C16-HSL requires robust and sensitive analytical and biological techniques.

Detection and Quantification: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the specific and sensitive quantification of AHLs from complex biological samples.[12][13]

Rationale for Method Choice: The expertise of this method lies in its dual-separation capability. HPLC separates molecules based on their physicochemical properties (e.g., hydrophobicity), while tandem MS provides highly specific detection based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragments. This ensures accurate identification and quantification, even at low concentrations.

Detailed Protocol: Quantification of 3-oxo-C16-HSL from Bacterial Supernatant

-

Sample Preparation:

-

Culture bacteria (e.g., Agrobacterium vitis) in appropriate liquid media to the desired growth phase (typically late exponential or stationary).

-

Centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells.

-

-

Liquid-Liquid Extraction:

-

Acidify the supernatant to a pH of ~3.0 with formic acid. This protonates the AHLs, increasing their extraction efficiency into an organic solvent.

-

Add an equal volume of acidified ethyl acetate to the supernatant.

-

Vortex vigorously for 2 minutes and allow the phases to separate.

-

Carefully collect the upper organic phase. Repeat the extraction twice more, pooling the organic phases.

-

-

Drying and Reconstitution:

-

Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a known volume (e.g., 100 µL) of HPLC-grade methanol. This step concentrates the sample for analysis.

-

-

HPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column (for separation of hydrophobic molecules).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. For 3-oxo-C16-HSL, the precursor ion [M+H]⁺ is m/z 354.5. A characteristic product ion for fragmentation is m/z 102.0, which corresponds to the conserved homoserine lactone ring.[14]

-

Quantification: Create a standard curve using a serial dilution of pure 3-oxo-C16-HSL standard. The concentration in the unknown sample is determined by comparing its peak area to the standard curve.

-

Biological Activity: Biofilm Inhibition Assay

To screen for compounds that disrupt 3-oxo-C16-HSL signaling (quorum quenching), a biofilm inhibition assay is a fundamental tool.

Rationale for Method Choice: This assay provides a direct phenotypic readout of the disruption of a key QS-controlled behavior. The use of crystal violet staining is a reliable and high-throughput method to quantify total biofilm biomass.[2]

Detailed Protocol: Crystal Violet Biofilm Inhibition Assay

-

Preparation:

-

Grow a bacterial strain known to produce 3-oxo-C16-HSL (e.g., a relevant Pseudomonas isolate) overnight in a suitable broth (e.g., LB broth).

-

Dilute the overnight culture 1:100 into fresh media.

-

-

Assay Setup:

-

In a 96-well polystyrene microplate, add 100 µL of the diluted bacterial culture to each well.

-

Add the test inhibitor compound at various concentrations. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known biofilm inhibitor, if available).

-

Incubate the plate statically (without shaking) at the optimal growth temperature for 24-48 hours. This allows biofilms to form at the liquid-air interface and on the bottom of the wells.

-

-

Staining and Quantification:

-

Gently discard the planktonic culture from the wells.

-

Wash the wells three times with phosphate-buffered saline (PBS) to remove loosely attached cells.

-

Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance of the solubilized stain at 550 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

-

Therapeutic Implications: Targeting 3-oxo-C16-HSL

The central role of 3-oxo-C16-HSL in controlling bacterial pathogenicity makes its signaling pathway an attractive target for novel antimicrobial strategies. Rather than killing the bacteria, which can drive resistance, these "anti-virulence" therapies aim to disarm them by disrupting their communication.

-

Quorum Quenching (QQ): This strategy involves the enzymatic degradation of AHL signal molecules. Enzymes like AHL lactonases, which hydrolyze the homoserine lactone ring, can effectively silence the QS signal and prevent the activation of virulence genes.[3]

-

Inhibition of Synthesis: Small molecules can be designed to target the LuxI synthase, preventing the production of 3-oxo-C16-HSL and thereby blocking the signaling pathway at its source.

-

Receptor Antagonism: Competitive inhibitors that are structurally similar to 3-oxo-C16-HSL can be developed to bind to the LuxR receptor without activating it. These antagonists occupy the binding site, preventing the native AHL from initiating gene transcription.

Conclusion and Future Outlook

This compound is a highly specific and potent autoinducer that governs critical aspects of bacterial life, from biofilm formation to virulence. Its long acyl chain and specific modifications highlight the diversity and sophistication of bacterial communication. As our understanding of its role in host-pathogen interactions and polymicrobial communities deepens, so too does the potential for developing targeted therapies that disrupt this communication. The continued development of sensitive analytical techniques and relevant biological assays will be paramount in translating this fundamental knowledge into effective clinical solutions against pathogenic bacteria.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71684661, N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone. ([Link])

-

Li, Q., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. ([Link])

-

Zheng, J., et al. (2021). Quorum sensing activity and biofilm formation of Pseudoalteromonas galatheae isolated from Porphyra haitanensis. ResearchGate. ([Link])

-

Gopu, V., et al. (2021). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules. ([Link])

-

Liu, M., et al. (2017). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro. Frontiers in Microbiology. ([Link])

-

Wikipedia. N-Acyl homoserine lactone. ([Link])

-

Kumar, A. S., Bryan, J. N., & Kumar, S. R. (2014). Bacterial Quorum Sensing Molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells. PLOS ONE. ([Link])

-

Immunomart. This compound. ([Link])

-

Liu, M., et al. (2017). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl). ScienceOpen. ([Link])

-

Li, G., et al. (2015). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Infection and Immunity. ([Link])

-

Tateda, K., et al. (2003). Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin. Journal of Antimicrobial Chemotherapy. ([Link])

-

ResearchGate. (2020). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. ([Link])

-

Ye, Z., et al. (2016). Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage. Journal of Hazardous Materials. ([Link])

-

Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology. ([Link])

-

O'Loughlin, C. T., et al. (2013). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate regulator LasR. Journal of Bacteriology. ([Link])

-

Jia, R., et al. (2019). Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Molecular Sciences. ([Link])

-

Ortori, C. A., & Williams, P. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology. ([Link])

Sources

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]

- 13. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biosynthesis of N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL)

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, technically-grounded exploration of the biosynthesis of N-3-oxo-hexadecanoyl-L-Homoserine lactone. It moves beyond a simple recitation of facts to explain the causality behind the biochemical processes and experimental designs, reflecting the perspective of a senior application scientist.

Executive Summary

This compound (3-oxo-C16-HSL) is a long-chain N-acyl homoserine lactone (AHL), a class of signaling molecules pivotal to quorum sensing (QS) in Gram-negative bacteria.[1][2] This intercellular communication system allows bacteria to monitor their population density and collectively regulate gene expression, controlling phenotypes such as virulence factor production, biofilm formation, and motility.[3][4][5][6] The biosynthesis of 3-oxo-C16-HSL, while following the canonical pathway of other AHLs, presents unique aspects due to its long acyl chain, which has implications for substrate specificity and cellular transport.[7] Understanding this pathway is not merely an academic exercise; it offers a strategic blueprint for the development of novel anti-virulence therapeutics that disrupt bacterial communication without exerting direct bactericidal pressure, a crucial strategy in an era of mounting antibiotic resistance. This guide elucidates the core enzymatic reaction, its genetic regulation, and the state-of-the-art methodologies used to investigate it, providing researchers and drug developers with a robust framework for future inquiry.

Part 1: The Central Role of AHLs in Quorum Sensing

Quorum sensing is a sophisticated bacterial communication process that enables a population to function as a cohesive, multicellular entity.[3][4][5][8] The system relies on the production, accumulation, and detection of small, diffusible signal molecules called autoinducers. In many Gram-negative bacteria, the primary autoinducers are N-acyl homoserine lactones (AHLs).[9]

The structural diversity of AHLs is a key feature that confers specificity to the signaling system. AHLs share a conserved homoserine lactone ring but vary in the length (from C4 to C18) and modification of their N-linked acyl side chain.[7] This acyl chain can feature variations at the C3 position (hydrogen, hydroxyl, or oxo group) and may include double bonds.[7] These structural nuances are critical for the specific recognition by their cognate LuxR-type transcriptional regulators. 3-oxo-C16-HSL is characterized by a 16-carbon acyl chain with an oxo-group at the third carbon, classifying it as an unusual, long-chain AHL produced by bacteria such as Agrobacterium vitis and certain Pseudomonas strains.[1][2]

Part 2: The Core Biosynthetic Pathway of 3-oxo-C16-HSL

The synthesis of all AHLs, including 3-oxo-C16-HSL, is catalyzed by members of the LuxI family of AHL synthases.[3][10][11] This enzymatic process elegantly couples fatty acid metabolism with amino acid metabolism to generate the final signaling molecule.

The Key Enzyme: A LuxI-Family Synthase

LuxI-type synthases are the enzymatic engines of AHL production.[10][11] While the specific synthase for 3-oxo-C16-HSL in every producing organism is not universally characterized, the AvsI synthase in Agrobacterium vitis is known to produce long-chain AHLs.[1] The fundamental mechanism is highly conserved across the LuxI family. Structural studies of homologous enzymes, such as LasI from Pseudomonas aeruginosa (which synthesizes 3-oxo-C12-HSL), provide critical insights.[12] The LasI structure reveals a V-shaped substrate-binding cleft leading to a tunnel that accommodates the acyl chain. This tunnel's architecture is a key determinant of acyl chain length specificity, a crucial factor for a synthase producing a C16 moiety.[12]

The Precursor Molecules

Two primary substrates are required for the synthesis of 3-oxo-C16-HSL:

-

S-adenosyl-L-methionine (SAM): A ubiquitous molecule in cellular metabolism, SAM serves as the donor for the homoserine lactone ring.[6][11][13] Its methionine moiety undergoes acylation and subsequent lactonization.

-

3-oxo-hexadecanoyl-Acyl Carrier Protein (3-oxo-C16-ACP): This substrate provides the specific 16-carbon acyl side chain. It is an intermediate derived from the bacterial fatty acid synthesis (FAS) pathway.[14] This direct link to FAS ensures that the production of signaling molecules is metabolically coupled to the cell's overall growth and lipid synthesis status.

The Enzymatic Reaction Mechanism

The synthesis of 3-oxo-C16-HSL proceeds via a two-step, acyl-transfer reaction mechanism catalyzed by the LuxI-type synthase.[4][11][13]

-

Acylation of SAM: The reaction initiates with the binding of SAM to the enzyme's active site.[9][15] The α-amino group of SAM performs a nucleophilic attack on the carbonyl carbon of the thioester bond in 3-oxo-hexadecanoyl-ACP. This transfers the 3-oxo-hexadecanoyl group to the SAM molecule, forming an acyl-SAM intermediate and releasing the holo-ACP.[4][13]

-

Intramolecular Lactonization: The acyl-SAM intermediate undergoes a rapid intramolecular cyclization. The carboxyl group of the methionine moiety attacks the γ-carbon, displacing the methylthioadenosine (MTA) group and forming the stable five-membered homoserine lactone ring.[4][11]

The final products of the reaction are this compound, 5'-methylthioadenosine (MTA), and holo-ACP.[11][13]

Caption: Enzymatic synthesis of 3-oxo-C16-HSL by a LuxI-type synthase.

Part 3: Genetic Regulation of Synthesis

The production of 3-oxo-C16-HSL is not constitutive; it is tightly regulated, primarily through the quorum-sensing system itself, creating a powerful auto-regulatory feedback loop.

-

The Positive Feedback Loop: The gene encoding the LuxI-type synthase (e.g., lasI) is typically located adjacent to a gene encoding a cognate LuxR-type transcriptional regulator (e.g., lasR).[8] At low cell densities, the synthase is expressed at a basal level. As the AHL concentration increases with cell population growth, it binds to and activates its cognate LuxR-type receptor.[16] This AHL-receptor complex then acts as a transcriptional activator, binding to a specific DNA sequence (a lux box) in the promoter region of the synthase gene, dramatically upregulating its own synthesis.[6][8] This creates a rapid, population-wide switch to a QS-activated state.

-

Hierarchical Control: In bacteria possessing multiple QS systems, like Pseudomonas aeruginosa, these networks are often organized hierarchically. The LasI/R system, which produces a long-chain AHL, typically sits at the top of this hierarchy and controls the expression of other systems, such as the RhlI/R system.[16][17][18] This ensures a coordinated and sequential activation of different sets of genes as the bacterial population matures.

-

Negative Regulation: To prevent runaway activation and provide homeostatic control, negative regulators also exist. For example, in P. aeruginosa, the RsaL protein acts as a repressor by binding to the lasI promoter, competing with the LasR-AHL complex and dampening AHL production.[8]

-

Environmental Inputs: The expression of QS genes is also modulated by various environmental signals and stresses, allowing bacteria to integrate information about their surroundings into their collective decision-making.[19]

Caption: The core regulatory feedback loop controlling AHL synthesis.

Part 4: Experimental Methodologies

Investigating the biosynthesis of 3-oxo-C16-HSL requires a combination of biochemical and genetic techniques. The following protocols provide a framework for characterizing the synthase enzyme and its genetic underpinnings.

Protocol 1: In Vitro Characterization of AHL Synthase Activity

Objective: To determine the kinetic parameters (Km, Vmax) of a purified LuxI-type synthase for its substrates.

Causality and Principle: This protocol is designed to quantify the enzyme's efficiency and substrate affinity. While radiolabeled substrates offer high sensitivity, a continuous spectrophotometric assay is often preferred for its safety and convenience in inhibitor screening.[4][5] This assay couples the release of one of the reaction products (e.g., holo-ACP or Coenzyme A if using an acyl-CoA analog) to a chromogenic reaction. For this example, we will use a generic coupled assay principle.

Methodology:

-

Protein Expression and Purification:

-

Clone the gene for the putative 3-oxo-C16-HSL synthase into an expression vector (e.g., pET series with a His-tag).

-

Transform the vector into an expression host like E. coli BL21(DE3).

-

Induce protein expression with IPTG at mid-log phase and grow for several hours at a reduced temperature (e.g., 18°C) to improve protein solubility.

-

Harvest cells, lyse them (e.g., via sonication), and purify the His-tagged synthase using immobilized metal affinity chromatography (IMAC).

-

Verify purity and concentration using SDS-PAGE and a Bradford or BCA assay.[20]

-

-

Enzymatic Assay:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

The reaction mixture should contain the purified synthase, SAM, 3-oxo-hexadecanoyl-ACP, and the components of a coupling system (e.g., an enzyme that acts on MTA or holo-ACP and produces a detectable signal).

-

To determine the Km for one substrate (e.g., SAM), vary its concentration while keeping the other substrate (3-oxo-C16-ACP) at a saturating concentration.

-

Initiate the reaction by adding the enzyme.

-

Monitor the change in absorbance over time at the appropriate wavelength using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

-

Plot V0 against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

-

| Parameter | Description | Hypothetical Value |

| Km (SAM) | Michaelis constant for SAM; indicates affinity. | 15 µM |

| Km (3-oxo-C16-ACP) | Michaelis constant for the acyl-ACP substrate. | 8 µM |

| Vmax | Maximum reaction velocity at saturating substrates. | 5 µmol/min/mg |

| kcat | Turnover number; molecules of product per enzyme per second. | 4.2 s-1 |

| kcat/Km | Catalytic efficiency. | 2.8 x 105 M-1s-1 |

| Table 1: Example kinetic parameters for a hypothetical 3-oxo-C16-HSL synthase. |

Protocol 2: Genetic Disruption of the Synthase Gene

Objective: To confirm the function of a candidate synthase gene in vivo by creating a knockout mutant and observing the loss of 3-oxo-C16-HSL production.

Causality and Principle: This is the definitive genetic test to link a gene with a phenotype. By deleting the gene, we can directly assess its necessity for producing the molecule of interest. Allelic exchange is a robust method for creating clean, unmarked deletions.

Caption: Workflow for creating a targeted gene knockout via allelic exchange.

Methodology:

-

Construct Deletion Vector:

-

Using PCR, amplify ~1 kb DNA fragments flanking the target synthase gene (upstream and downstream regions).

-

Clone these two fragments into a suicide vector (a plasmid that cannot replicate in the target host) containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity).

-

-

Conjugation and Recombination:

-

Introduce the suicide vector from a donor E. coli strain into the wild-type target bacterium via biparental or triparental mating.

-

Select for transconjugants that have integrated the plasmid into the chromosome via a single homologous recombination event. This is done by plating on a medium containing an antibiotic to which the recipient is resistant and the antibiotic for the plasmid marker.

-

-

Counter-selection:

-

Grow the single recombinants in non-selective medium to allow for a second recombination event to occur, which will either restore the wild-type allele or result in the desired deletion.

-

Plate the culture on a medium containing sucrose. Cells that have lost the suicide vector (and the sacB gene) will survive, while those that retain it will die.

-

-

Screening and Verification:

-

Screen sucrose-resistant colonies by PCR using primers that anneal outside the original flanking regions. The wild-type will yield a larger PCR product than the deletion mutant.

-

Confirm the deletion by Sanger sequencing.

-

-

Phenotypic Analysis:

-

Grow the wild-type and confirmed knockout strains in liquid culture.

-

Extract AHLs from the culture supernatant using an organic solvent (e.g., acidified ethyl acetate).

-

Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of the 3-oxo-C16-HSL parent ion mass in the mutant strain compared to the wild-type.

-

Part 5: Implications for Drug Development

The central role of the 3-oxo-C16-HSL biosynthetic pathway in controlling bacterial virulence makes it an attractive target for novel antimicrobial strategies.[3][4][15]

-

Targeting the Synthase: LuxI-type synthases are ideal targets for small molecule inhibitors. Because these enzymes are absent in humans, inhibitors are likely to have high specificity and low host toxicity. Drug development efforts can focus on designing:

-

Substrate Analogs: Molecules that mimic SAM or the acyl-ACP substrate can act as competitive inhibitors, blocking the active site.

-

Allosteric Inhibitors: Compounds that bind to sites other than the active site to induce conformational changes that inactivate the enzyme.

-

-

Quorum Quenching: An alternative strategy is "quorum quenching," which involves degrading the signaling molecules after they are produced. This can be achieved using enzymes (e.g., lactonases, acylases) that break down AHLs.[6]

The primary advantage of these anti-virulence approaches is that they disarm pathogens rather than kill them, which is predicted to impose a lower selective pressure for the development of resistance compared to traditional antibiotics.

Conclusion

The biosynthesis of this compound is a highly regulated and metabolically integrated process, fundamental to the ability of certain Gram-negative bacteria to coordinate pathogenic and symbiotic behaviors. A thorough understanding of the LuxI-type synthase, its substrates, the enzymatic mechanism, and the intricate genetic control network provides a wealth of opportunities for scientific discovery. For researchers in drug development, this pathway represents a validated and promising target for creating the next generation of anti-infective agents that can effectively combat bacterial virulence and circumvent the challenge of antibiotic resistance. Future research should focus on identifying and characterizing the specific synthases for 3-oxo-C16-HSL in diverse bacterial species and exploring the structural basis of long-chain acyl-ACP specificity to guide rational inhibitor design.

References

-

Gould, T. A., Schweizer, H. P., & Churchill, M. E. (2004). Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI. Molecular microbiology, 53(4), 1135–1146. [Link]

-

Rampioni, G., Schuster, M., Greenberg, E. P., Bertani, I., Grasso, M., Venturi, V., & Zennaro, E. (2007). The quorum-sensing negative regulator RsaL of Pseudomonas aeruginosa binds to the lasI promoter. Journal of bacteriology, 189(4), 1443–1449. [Link]

-

Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences of the United States of America, 96(8), 4360–4365. [Link]

-

Shin, D., & Nagarajan, R. (2021). Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases. Methods in molecular biology (Clifton, N.J.), 2342, 123–134. [Link]

-

Shin, D., & Nagarajan, R. (2021). Enzymatic assays to investigate acyl-homoserine lactone autoinducer synthases. Methods in Molecular Biology. [Link]

-

Ullah, I., & Khan, A. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Biomolecules, 12(11), 1568. [Link]

-

Banerjee, G., & Ray, A. K. (2017). The talking molecules: harnessing the power of quorum sensing to prevent bacterial pathogenesis. Applied microbiology and biotechnology, 101(11), 4447–4463. [Link]

-

Duan, K., & Surette, M. G. (2007). Environmental regulation of Pseudomonas aeruginosa PAO1 las and rhl quorum-sensing systems. Journal of bacteriology, 189(13), 4827–4836. [Link]

-

Pesci, E. C., Pearson, J. P., Seed, P. C., & Iglewski, B. H. (1997). Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa. Journal of bacteriology, 179(10), 3127–3132. [Link]

-

Tan, L. Y., Yin, W. F., & Chan, K. G. (2015). Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. Frontiers in cellular and infection microbiology, 5, 78. [Link]

-

Churchill, M. E., & Chen, L. (2011). Structural basis of acyl-homoserine lactone-dependent signaling. Chemical reviews, 111(1), 68–85. [Link]

-

Khan, F., Sysoeva, T. A., & Singh, P. K. (2015). Pseudomonas aeruginosa lasI/rhlI quorum sensing genes promote phagocytosis and aquaporin 9 redistribution to the leading and trailing regions in macrophages. Frontiers in microbiology, 6, 915. [Link]

-

Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. PNAS. [Link]

-

Olea-Ozuna, C. A., Villalobos-Molina, R., Encarnación, S., & Geiger, O. (2022). Specialized acyl carrier protein used by serine palmitoyltransferase to synthesize sphingolipids in Rhodobacteria. Frontiers in microbiology, 13, 983161. [Link]

-

Wang, Y., He, H., Wang, G., Wu, M., Dai, X., & Zhang, L. (2024). AHL-differential quorum sensing regulation of amino acid metabolism in Hafnia alvei H4. Frontiers in microbiology, 15, 1354024. [Link]

-

Jeong, H. J., Kim, D. M., & Kang, T. J. (2024). In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant. PloS one, 19(5), e0304381. [Link]

-

UniProt. (n.d.). lasI - Acyl-homoserine-lactone synthase. UniProt. [Link]

-

Immunomart. (n.d.). This compound. Immunomart. [Link]

-

Liu, F., Bian, Z., Zhang, J., Zhao, Y., & Song, S. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in plant science, 13, 893356. [Link]

-

Taguchi, F., Suzuki, T., Inagaki, Y., & Toyoda, K. (2010). A homologue of the 3-oxoacyl-(acyl carrier protein) synthase III gene located in the glycosylation island of Pseudomonas syringae pv. tabaci regulates virulence factors via N-acyl homoserine lactone and fatty acid synthesis. Journal of bacteriology, 192(3), 735–746. [Link]

-

PubChem. (n.d.). N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone. PubChem. [Link]

-

Romero, M., Silistria, R. A., Crouzet, J., Venturi, V., & de la Cruz, F. (2008). LasI/R and RhlI/R quorum sensing in a strain of Pseudomonas aeruginosa beneficial to plants. Applied and environmental microbiology, 74(16), 5030–5038. [Link]

-

Kumar, A., Singh, A., Devi, S., Krishnan, V., & Singh, V. (2023). Pseudomonas aeruginosa LasI/RhlI quorum sensing system controls protease-mediated autoaggregation behavior, cell envelope characteristics and extracellular proteome responses. Frontiers in Microbiology, 14. [Link]

-

ResearchGate. (n.d.). N-3-oxo-dodecanoyl-L-homoserine lactone (1), produced by Pseudomonas sp. 16S. ResearchGate. [Link]

-

Yuan, Z., Li, Y., Wang, Y., Liu, Y., Gao, K., & Zhang, Y. (2019). Characterization of 3-Oxacyl-Acyl Carrier Protein Reductase Homolog Genes in Pseudomonas aeruginosa PAO1. Frontiers in microbiology, 10, 1079. [Link]

-

Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr, & Greenberg, E. P. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences of the United States of America, 96(8), 4360–4365. [Link]

-

Glucksam-Galnoy, Y., San-Miguel, A., & Shnerb, N. M. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of immunology (Baltimore, Md. : 1950), 191(1), 337–344. [Link]

-

Liu, F., Bian, Z., Zhang, J., Zhao, Y., & Song, S. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science, 13. [Link]

-

Zarkani, A. A., Schikora, A., & Chinchilla, D. (2019). AHL-Priming Protein 1 mediates N-3-oxo-tetradecanoyl-homoserine lactone priming in Arabidopsis. BMC plant biology, 19(1), 22. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. experts.boisestate.edu [experts.boisestate.edu]

- 6. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. The Quorum-Sensing Negative Regulator RsaL of Pseudomonas aeruginosa Binds to the lasI Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AHL-differential quorum sensing regulation of amino acid metabolism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Homologue of the 3-Oxoacyl-(Acyl Carrier Protein) Synthase III Gene Located in the Glycosylation Island of Pseudomonas syringae pv. tabaci Regulates Virulence Factors via N-Acyl Homoserine Lactone and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Frontiers | Pseudomonas aeruginosa LasI/RhlI quorum sensing system controls protease-mediated autoaggregation behavior, cell envelope characteristics and extracellular proteome responses [frontiersin.org]

- 19. Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of N-3-oxo-hexadecanoyl-L-Homoserine Lactone in Bacterial Communication and Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of microbial communication governs vast biological processes, from symbiotic relationships to coordinated virulence. At the heart of this communication in many Gram-negative bacteria lies quorum sensing (QS), a system of stimulus and response correlated with population density. N-acyl-homoserine lactones (AHLs) are the canonical signaling molecules, or autoinducers, in these systems. This guide delves into the specific biological role of a long-chain AHL, N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL). While much of the foundational research in quorum sensing has focused on shorter-chain AHLs or the well-studied 3-oxo-C12-HSL from Pseudomonas aeruginosa, the longer-chain variants like 3-oxo-C16-HSL present unique biological activities and regulatory nuances. This document provides a comprehensive overview of its function, the methodologies to study it, and its potential as a therapeutic target, synthesized from current scientific understanding for professionals in microbiology and drug development.

Section 1: The Core Mechanism: 3-oxo-C16-HSL Synthesis and Signal Transduction

The functionality of 3-oxo-C16-HSL is rooted in the canonical LuxI/LuxR-type quorum sensing circuit. This system is a foundational model for understanding how bacteria regulate gene expression in response to cell density.[1]

Biosynthesis via LuxI-type Synthases

This compound is synthesized by enzymes homologous to LuxI. These synthases utilize S-adenosyl-L-methionine (SAM) as the donor for the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway, in this case, 3-oxohexadecanoyl-ACP, as the substrate for the acyl side chain. The enzyme catalyzes the formation of an amide bond, releasing the completed 3-oxo-C16-HSL molecule. As a long-chain AHL, its diffusion across the bacterial membrane may not be as passive as shorter-chain AHLs and can involve active transport systems.[2]

Signal Perception and Transcriptional Regulation by LuxR-type Receptors

Once the extracellular concentration of 3-oxo-C16-HSL reaches a critical threshold, it binds to its cognate cytoplasmic receptor, a protein homologous to LuxR. This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and stabilizing its structure. The activated LuxR:AHL complex then functions as a transcriptional regulator, binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes. This binding can either activate or repress the transcription of hundreds of genes, leading to a coordinated change in the population's phenotype. A common feature is a positive feedback loop where the complex upregulates the transcription of the luxI homolog, leading to a rapid amplification of the signal.[3]

Section 2: Biological Functions of 3-oxo-C16-HSL

The long acyl chain of 3-oxo-C16-HSL confers specific biological activities, particularly in mediating complex interactions within microbial communities and with eukaryotic hosts.

Regulation of Bacterial Phenotypes

Like other AHLs, 3-oxo-C16-HSL is integral to regulating collective behaviors that are advantageous at high population densities.

-

Biofilm Formation: In marine bacteria such as Pseudoalteromonas galatheae, isolated from the surface of red macroalgae, 3-oxo-C16-HSL is one of several AHLs produced that regulate the biofilm formation phenotype.[4] Biofilms provide a protected mode of growth that enhances resistance to environmental stresses and antimicrobial agents.

-

Virulence Factor Production: In pathogenic bacteria, long-chain AHLs are often key regulators of virulence factors. While direct evidence for 3-oxo-C16-HSL is emerging, the closely related 3-oxo-C12-HSL in P. aeruginosa controls the expression of numerous virulence factors, including elastases, proteases, and exotoxin A.[3] It is highly probable that 3-oxo-C16-HSL plays a similar role in the specific bacteria that produce it.

Inter-kingdom Signaling: Interaction with Eukaryotic Hosts

A fascinating aspect of long-chain AHLs is their ability to modulate the physiology of eukaryotic hosts, a phenomenon known as inter-kingdom signaling.

-

Priming Plant Defenses: Several studies have demonstrated that long-chain AHLs can "prime" plants for an enhanced defense response. Treatment of the model plant Medicago truncatula with 3-oxo-C16-HSL was shown to cause significant changes in the expression of proteins related to hormone metabolism, flavonoid synthesis, and oxidative stress responses.[5][6] This priming does not activate defenses directly but prepares the plant to respond more quickly and robustly to a subsequent pathogen attack, a mechanism known as systemic acquired resistance.[7]

-

Immunomodulation in Mammalian Cells: While direct studies on 3-oxo-C16-HSL are limited, extensive research on 3-oxo-C12-HSL provides a strong predictive framework. 3-oxo-C12-HSL can exert both pro- and anti-inflammatory effects on mammalian immune cells.[8][9] It can induce the production of inflammatory cytokines like IL-8 but can also suppress T-cell proliferation and induce apoptosis in macrophages, potentially helping bacteria evade the host immune system.[10][11] Furthermore, it has been shown to impact host cell mitochondria, inducing fragmentation and altering cellular energetics.[12] Given the structural similarity, 3-oxo-C16-HSL is likely to possess similar immunomodulatory and cytotoxic activities, making it a key molecule at the host-pathogen interface.

| Biological Process | Organism/System | Observed/Predicted Effect of 3-oxo-C16-HSL | Reference(s) |

| Biofilm Formation | Pseudoalteromonas galatheae | Regulation of biofilm phenotype | [4] |

| Plant Defense Priming | Medicago truncatula | Primes for systemic acquired resistance; alters protein expression | [5][6][7] |

| Immunomodulation | Mammalian Cells | Predicted to modulate cytokine release and immune cell function | [8][10][11] |

| Virulence Regulation | Pathogenic Bacteria | Predicted to control expression of toxins and degradative enzymes | [3] |

Table 1: Summary of known and predicted biological roles of this compound.

Section 3: A Practical Guide to Studying 3-oxo-C16-HSL

The investigation of 3-oxo-C16-HSL requires robust methodologies for its extraction from complex biological matrices and its subsequent detection and quantification.

Experimental Workflow Overview

The general workflow involves growing the bacterial strain of interest, extracting the AHLs from the culture supernatant, and analyzing the extract using a combination of biological and analytical techniques.

Detailed Protocol: Extraction of AHLs from Bacterial Culture

This protocol describes a standard liquid-liquid extraction method effective for long-chain AHLs. The use of acidified solvent is crucial for protonating the AHLs, which increases their partitioning into the organic phase and improves extraction efficiency.

Materials:

-

Bacterial culture supernatant (cell-free)

-

Ethyl acetate (HPLC grade)

-

Glacial acetic acid or formic acid

-

Separatory funnel

-

Rotary evaporator or nitrogen stream evaporator

-

Acetonitrile (HPLC grade)

Procedure:

-

Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the stationary phase, when AHL production is typically maximal. To prevent pH-dependent degradation (lactone hydrolysis) of AHLs, buffer the medium with 50 mM MOPS.[13]

-

Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Carefully decant and collect the supernatant. For complete removal of cells, filtration through a 0.22 µm filter is recommended.[14]

-

Solvent Acidification: Prepare acidified ethyl acetate by adding acetic acid to a final concentration of 0.1-0.5% (v/v).[13][15]

-

First Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

-

Phase Separation: Allow the layers to separate completely. The organic phase (top layer) contains the AHLs. Carefully drain and collect the lower aqueous phase for re-extraction. Collect the top organic phase into a clean flask.

-

Repeat Extraction: Return the aqueous phase to the separatory funnel and repeat the extraction two more times with fresh acidified ethyl acetate to maximize recovery. Pool all organic extracts.[15]

-

Drying and Concentration: Dry the pooled organic extract by evaporating the solvent using a rotary evaporator at a temperature below 40°C. Alternatively, a gentle stream of nitrogen gas can be used.

-

Reconstitution: Resuspend the dried extract in a small, precise volume (e.g., 100-500 µL) of acetonitrile or ethyl acetate for subsequent analysis. Store the concentrated extract at -20°C.[15]

Detection and Quantification Methods

A multi-tiered approach is recommended, using biosensors for initial screening and chromatographic methods for definitive analysis.

-

Thin-Layer Chromatography (TLC): A rapid and cost-effective method for screening extracts. The extract is spotted on a C18 reversed-phase TLC plate and developed in a methanol/water mobile phase (e.g., 60:40 v/v). After development, the plate is overlaid with a soft agar suspension of a reporter strain, such as Agrobacterium tumefaciens A136, which produces a colorimetric (e.g., β-galactosidase activity on X-Gal) or bioluminescent signal in the presence of AHLs.[16][17] The retention factor (Rf) of the active spot can be compared to that of a synthetic 3-oxo-C16-HSL standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for unambiguous identification and quantification of AHLs.[18][19] High-performance liquid chromatography (HPLC) with a C18 column separates the components of the extract, which are then detected by a mass spectrometer.

| Parameter | Typical Setting | Rationale |

| Chromatography | Reversed-Phase (C18 column) | Separates AHLs based on the hydrophobicity of their acyl chains. |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% formic acid | Formic acid aids in the protonation of molecules for positive ion mode. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | AHLs readily form protonated molecular ions [M+H]⁺. |

| MS Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | SIM of the predicted m/z for 3-oxo-C16-HSL (354.5) increases sensitivity. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Provides structural confirmation. AHLs produce a characteristic fragment ion at m/z 102, corresponding to the homoserine lactone ring.[20] |

Table 2: Typical parameters for LC-MS/MS analysis of 3-oxo-C16-HSL.

Section 4: 3-oxo-C16-HSL Signaling as a Therapeutic Target

The central role of quorum sensing in controlling bacterial virulence and biofilm formation makes it an attractive target for novel antimicrobial strategies.[2] These "anti-virulence" approaches aim to disarm pathogens rather than kill them, which may impose less selective pressure for the development of resistance compared to traditional antibiotics.[1]

Strategies for Quorum Sensing Inhibition (QSI)

Several strategies can be employed to disrupt the 3-oxo-C16-HSL signaling pathway.

-

Signal Degradation (Quorum Quenching): This involves using enzymes that inactivate the AHL signal molecule. Lactonases hydrolyze the homoserine lactone ring, while acylases cleave the acyl side chain. These enzymes, produced by various bacteria, can effectively disrupt QS communication.

-

Inhibition of Signal Synthesis: Targeting the LuxI-type synthase can prevent the production of 3-oxo-C16-HSL. Analogs of the natural substrate, SAM, have been shown to inhibit AHL synthases.[21]

-

Inhibition of Signal Reception: This is the most widely explored strategy. It involves developing antagonist molecules that bind to the LuxR-type receptor but do not activate it. These molecules can act as competitive inhibitors, preventing the binding of the native 3-oxo-C16-HSL and thereby blocking the activation of downstream virulence genes.[22][23]

Conclusion and Future Directions

This compound is a key signaling molecule that governs complex bacterial behaviors and mediates interactions with eukaryotic hosts. Its roles in biofilm formation, virulence, and immunomodulation highlight its importance in both environmental and clinical contexts. While our understanding of long-chain AHLs is growing, significant research is still needed to fully elucidate the specific regulatory networks controlled by 3-oxo-C16-HSL in various bacterial species and its precise mechanisms of action on host cells. Continued investigation using the advanced analytical and biological tools outlined in this guide will be critical for developing novel anti-virulence therapies that target this important communication pathway, offering a promising alternative to combatting bacterial infections in an era of increasing antibiotic resistance.

References

-

Ortega, F., & Valiente, E. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology. [Link][18][19]

-

Decho, A. W., & Norman, R. S. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). PubMed. [Link][19]

-

Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters. [Link][16]

-

Gaudêncio, S. P., & Pereira, F. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. PubMed. [Link][24]

-

Ghetler, A., et al. (2021). Identification of distinct N-acyl homoserine lactone profiles in non-hemolytic plant-associated symbiotic and non-symbiotic rhizobacteria. ResearchGate. [Link][20]

-

Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences. [Link][17]

-

Touboul, D., et al. (2020). Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. PubMed. [Link][25]

-

Gaudêncio, S. P., & Pereira, F. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research. [Link][26]

-

Kumar, R. S., et al. (2013). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology. [Link]

-

Wang, H., et al. (2011). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Journal of Applied Microbiology. [Link][15]

-

Furan, L., et al. (2020). Detection of bacterial quorum sensing N-acyl homoserine lactones in clinical samples. ResearchGate. [Link]

-

Le, C., et al. (2020). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate regulator LasR. Espace INRS. [Link][27]

-

Liu, C. P., et al. (2014). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. PubMed. [Link][8]

-

Kaufmann, G. F., et al. (2005). Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. Proceedings of the National Academy of Sciences. [Link]

-

Aslam, M., et al. (2023). Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae. ResearchGate. [Link][4]

-

Smith, R. S., et al. (2002). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology. [Link][10]

-

LaSarre, B., & Federle, M. J. (2013). Alternative approaches to treat bacterial infections: targeting quorum-sensing. Future Microbiology. [Link][1]

-

Zhang, Y., et al. (2018). Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines. Frontiers in Microbiology. [Link][14]

-

Liu, C. P., et al. (2014). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Biomedical Reports. [Link][11]

-

Glucksam-Galnoy, Y., et al. (2013). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Journal of Immunology. [Link][9]

-

Riva, A., et al. (2020). Pseudomonas aeruginosa N-3-Oxo-Dodecanoyl-Homoserine Lactone Impacts Mitochondrial Networks Morphology, Energetics, and Proteome in Host Cells. International Journal of Molecular Sciences. [Link][12]

-

Lee, J., & Zhang, L. (2015). The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa. Frontiers in Microbiology. [Link][3]

-

Aslam, M., et al. (2023). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. ResearchGate. [Link][13]

-

Zhang, Y., et al. (2018). Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines. PMC. [Link][28]

-

M, P., K, S., & G, P. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. [Link]

-

Liu, F., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers in Plant Science. [Link][5]

-

Z, H., et al. (2022). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. Applied and Environmental Microbiology. [Link]

-

Swem, L. R., et al. (2009). A strategy for antagonizing quorum sensing. Molecular Cell. [Link][22]

-

Panya, A., et al. (2020). Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. Frontiers in Immunology. [Link]

-

Roy, R., et al. (2021). Targeting the Holy Triangle of Quorum Sensing, Biofilm Formation, and Antibiotic Resistance in Pathogenic Bacteria. MDPI. [Link][2]

-

O'Loughlin, C. T., et al. (2018). Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin. ResearchGate. [Link][23]

-

Kalia, M., et al. (2023). It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy. Frontiers in Cellular and Infection Microbiology. [Link][21]

-

Dwivedi, M., & Singh, V. (2017). Pseudomonas aeruginosa auto inducer 3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm. PubMed. [Link]

-

Jakab, A., et al. (2025). A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans. PubMed. [Link]

-

Gerlach, I., et al. (2017). The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone, inhibits mediator release and chemotaxis of murine mast cells. PubMed. [Link][29]

-

Kumar, A. S., et al. (2014). Bacterial Quorum Sensing Molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells. PLOS One. [Link][30]

-

Liu, F., et al. (2022). N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways. Frontiers. [Link][6]

Sources

- 1. Alternative approaches to treat bacterial infections: targeting quorum-sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Holy Triangle of Quorum Sensing, Biofilm Formation, and Antibiotic Resistance in Pathogenic Bacteria [mdpi.com]

- 3. The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudomonas aeruginosa N-3-Oxo-Dodecanoyl-Homoserine Lactone Impacts Mitochondrial Networks Morphology, Energetics, and Proteome in Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]

- 15. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. pnas.org [pnas.org]

- 18. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) | Springer Nature Experiments [experiments.springernature.com]

- 19. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A strategy for antagonizing quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. espace.inrs.ca [espace.inrs.ca]

- 28. Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone, inhibits mediator release and chemotaxis of murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Bacterial Quorum Sensing Molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]

A Comprehensive Technical Guide to the Natural Producers of N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Language of Long-Chain Acyl-Homoserine Lactones

In the intricate world of microbiology, communication is paramount to survival and collective function. Gram-negative bacteria have evolved a sophisticated system of cell-to-cell communication known as quorum sensing (QS), which allows them to monitor their population density and coordinate gene expression in unison. This process is mediated by small, diffusible signal molecules called autoinducers. Among the most studied are the N-acyl-homoserine lactones (AHLs).

While much of the early research focused on short-chain AHLs, it is the long-chain variants, such as N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), that present unique biological activities and analytical challenges. Their hydrophobic nature suggests a more localized signaling role, potentially within biofilms or in close association with host organisms. This guide provides an in-depth exploration of the known natural producers of 3-oxo-C16-HSL and related long-chain AHLs, the enzymatic machinery behind their synthesis, their physiological roles, and the technical methodologies required for their robust detection and quantification.

Part 1: The Producers and Their Biosynthetic Machinery

Key Natural Producers of 3-oxo-C16-HSL and Related Long-Chain AHLs

Several bacterial species have been identified as producers of 3-oxo-C16-HSL and other structurally similar long-chain AHLs. The table below summarizes the key producers, their specific AHL profiles, the responsible LuxI-type synthase, and the associated biological functions.

| Bacterial Species | Specific Long-Chain AHLs Produced | LuxI-type Synthase | Regulated Phenotypes & Biological Roles |

| Agrobacterium vitis | 3-oxo-C16:1-HSL, C16:1-HSL, and other long-chain AHLs | AvsI | Induction of hypersensitive response and necrosis in grapevines.[3] |

| Sinorhizobium meliloti | 3-oxo-C14-HSL, 3-oxo-C16:1-HSL, C16:1-HSL, and AHLs up to C18 | SinI | Regulation of exopolysaccharide production, symbiosis with leguminous plants. |

| Rhodobacter capsulatus | C16-HSL (most abundant) and other long-chain AHLs | GtaI | Regulation of gene transfer agent (GTA) production, facilitating genetic exchange. |

| Pseudoalteromonas galatheae | 3-oxo-C16-HSL, C4-HSL, C8-HSL, C18-HSL | Not explicitly identified | Regulation of biofilm formation on marine macroalgae. |

The LuxI-Family of Long-Chain AHL Synthases

The specificity for the long acyl chain of 3-oxo-C16-HSL is determined by the substrate-binding pocket of the LuxI-type synthase. While LuxI homologs share a conserved core structure, the regions that accommodate the acyl-ACP substrate vary, allowing for the diversity of AHLs observed in nature.[1] For instance, the AvsI synthase in Agrobacterium vitis and the SinI synthase in Sinorhizobium meliloti have been shown to be responsible for the production of a range of long-chain AHLs, including those with 16-carbon acyl chains.[3]

The synthesis of AHLs is a tightly regulated process, often involving a positive feedback loop where the AHL-receptor complex enhances the transcription of the luxI homolog.

Part 2: Biological Functions and Significance

The long, hydrophobic acyl chain of 3-oxo-C16-HSL influences its diffusion and likely confines its activity to specific microenvironments. This is in contrast to shorter-chain AHLs which can diffuse more freely.

-

Plant-Microbe Interactions: In Agrobacterium vitis, long-chain AHLs produced by the AvsI synthase are essential for inducing a hypersensitive-like response and necrosis in grapevines.[3] In the symbiotic bacterium Sinorhizobium meliloti, the SinI-dependent production of long-chain AHLs, including 3-oxo-C16:1-HSL, is crucial for regulating the production of exopolysaccharides, which are vital for the successful establishment of symbiosis with leguminous plants.

-

Horizontal Gene Transfer: Rhodobacter capsulatus utilizes C16-HSL, synthesized by the GtaI protein, to regulate the production of a gene transfer agent (GTA). This phage-like particle packages random segments of the bacterial chromosome and transfers them to recipient cells, representing a unique form of horizontal gene transfer.

-

Biofilm Formation: The marine bacterium Pseudoalteromonas galatheae, an epiphyte on the red macroalga Porphyra haitanensis, produces 3-oxo-C16-HSL as part of a complex AHL profile that regulates biofilm formation. This is critical for the bacterium's ability to colonize surfaces in its natural environment.

-

Host Immune Modulation: Beyond bacterial communication, long-chain AHLs can also interact with eukaryotic hosts. For instance, 3-oxo-C12-HSL from Pseudomonas aeruginosa has been shown to modulate host immune responses.[4][5] Similarly, 3-oxo-C16-HSL has been implicated in priming plant defense responses.[6][7]

Part 3: Methodologies for Detection and Quantification

The detection and quantification of the hydrophobic 3-oxo-C16-HSL require specialized protocols that differ from those used for more soluble, short-chain AHLs.

Protocol 1: Extraction of Long-Chain AHLs from Bacterial Culture

This protocol is adapted for the efficient recovery of hydrophobic AHLs from bacterial culture supernatants.

Principle: Liquid-liquid extraction with an organic solvent, such as acidified ethyl acetate, is used to partition the relatively nonpolar AHLs from the aqueous culture medium. Acidification of the solvent helps to maintain the stability of the lactone ring.

Materials:

-

Bacterial culture grown to the late exponential or stationary phase.

-